![molecular formula C12H18ClN3O B1491482 2-Chloro-3-(4-(methoxymethyl)-4-methylpiperidin-1-yl)pyrazine CAS No. 2097999-08-9](/img/structure/B1491482.png)
2-Chloro-3-(4-(methoxymethyl)-4-methylpiperidin-1-yl)pyrazine
Overview
Description
2-Chloro-3-(4-(methoxymethyl)-4-methylpiperidin-1-yl)pyrazine (abbreviated as 2-CMPP) is a heterocyclic compound belonging to the pyrazine family. It is a versatile compound with potential applications in many scientific fields. It is a highly reactive compound, and its reactivity can be used to synthesize various other compounds. In addition, it has several biochemical and physiological effects, which can be utilized in various scientific research applications.
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that the suzuki–miyaura cross-coupling reaction, which similar compounds participate in, is a key process in the synthesis of various organic compounds .
Result of Action
Similar compounds have been used in the synthesis of various organic compounds via suzuki–miyaura cross-coupling reactions .
Action Environment
The suzuki–miyaura cross-coupling reaction, which similar compounds participate in, is known for its mild and functional group tolerant reaction conditions .
Advantages and Limitations for Lab Experiments
The main advantage of using 2-Chloro-3-(4-(methoxymethyl)-4-methylpiperidin-1-yl)pyrazine in lab experiments is its ability to act as an inhibitor of acetylcholinesterase. This allows researchers to study the effects of drugs on the central nervous system, and to study the pharmacokinetics and pharmacodynamics of drugs. However, there are some limitations to using this compound in lab experiments. For example, it can cause an increase in the amount of acetylcholine in the synaptic cleft, which can lead to adverse side effects such as nausea, dizziness, and headaches. Additionally, this compound can be toxic if ingested in large doses.
Future Directions
In the future, 2-Chloro-3-(4-(methoxymethyl)-4-methylpiperidin-1-yl)pyrazine could be used to study the role of acetylcholinesterase in other neurological disorders such as Parkinson's disease and Huntington's disease. Additionally, it could be used to study the effects of drugs on the central nervous system in more detail. Furthermore, this compound could be used to study the biochemical and physiological effects of other drugs, such as antidepressants and antipsychotics. Additionally, this compound could be used to study the effects of drugs on the immune system and to study the effects of drugs on gene expression. Finally, this compound could be used to study the effects of drugs on the cardiovascular system and to study the effects of drugs on the endocrine system.
Scientific Research Applications
2-Chloro-3-(4-(methoxymethyl)-4-methylpiperidin-1-yl)pyrazine has potential applications in several scientific research fields. It can be used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter acetylcholine. It has also been used to study the role of acetylcholinesterase in Alzheimer's disease. In addition, this compound can be used to study the effects of drugs on the central nervous system, and to study the pharmacokinetics and pharmacodynamics of drugs.
properties
IUPAC Name |
2-chloro-3-[4-(methoxymethyl)-4-methylpiperidin-1-yl]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-12(9-17-2)3-7-16(8-4-12)11-10(13)14-5-6-15-11/h5-6H,3-4,7-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTWXNNJGZNSQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=NC=CN=C2Cl)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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